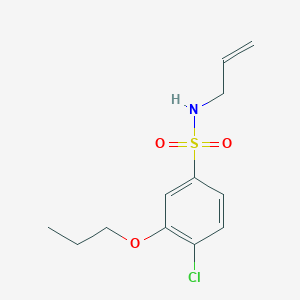

N-allyl-4-chloro-3-propoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

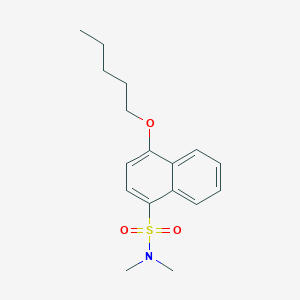

N-allyl-4-chloro-3-propoxybenzenesulfonamide, also known as CAPS, is a sulfonamide compound that has been widely used in scientific research. CAPS has a unique chemical structure that makes it an ideal candidate for various applications in biochemistry and biophysics.

Mecanismo De Acción

The mechanism of action of N-allyl-4-chloro-3-propoxybenzenesulfonamide as a buffer is based on its ability to maintain a stable pH environment. This compound acts as a weak acid and a weak base, which allows it to resist changes in pH when an acid or base is added to the solution. This compound can also chelate metal ions, which makes it an ideal buffer for metalloproteins.

Biochemical and Physiological Effects

This compound has no known direct biochemical or physiological effects on living organisms. However, it has been used as a buffer in various biochemical and physiological experiments. This compound has been shown to have no toxic effects on cells or tissues at concentrations used in experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-allyl-4-chloro-3-propoxybenzenesulfonamide has several advantages as a buffer for lab experiments. It has a high buffering capacity, which allows it to resist changes in pH when an acid or base is added to the solution. This compound is also stable over a wide range of temperatures and can be stored for long periods without degradation. However, this compound has some limitations as a buffer. It has a limited pH range of 9.0-11.0, which restricts its use in experiments conducted at other pH values. This compound can also interfere with some assays, such as those that use metal ions.

Direcciones Futuras

For research include modifying the chemical structure of N-allyl-4-chloro-3-propoxybenzenesulfonamide to improve its properties and exploring its use in other applications.

Métodos De Síntesis

The synthesis of N-allyl-4-chloro-3-propoxybenzenesulfonamide involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with allylamine in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol.

Aplicaciones Científicas De Investigación

N-allyl-4-chloro-3-propoxybenzenesulfonamide has been widely used in scientific research as a buffer for pH-dependent biochemical and biophysical studies. This compound has a pKa value of 10.4, which makes it an ideal buffer for experiments conducted at pH 9.0-11.0. This compound has been used as a buffer in various applications such as protein crystallization, enzyme activity assays, and electrophoresis.

Propiedades

Fórmula molecular |

C12H16ClNO3S |

|---|---|

Peso molecular |

289.78 g/mol |

Nombre IUPAC |

4-chloro-N-prop-2-enyl-3-propoxybenzenesulfonamide |

InChI |

InChI=1S/C12H16ClNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h3,5-6,9,14H,1,4,7-8H2,2H3 |

Clave InChI |

NEPRQCGXLKWPEP-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |

SMILES canónico |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)

![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)

![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)

![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)